(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid

Organic Synthesis Heterocyclic Chemistry Michael Addition

(2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid (CAS: 4743-57-1), also cataloged as 3-carboxymethylenephthalide or phthalideneacetic acid, is a synthetic organic compound belonging to the isobenzofuranone class featuring a conjugated α,β-unsaturated carboxylic acid moiety. With a molecular formula of C₁₀H₆O₄, a molecular weight of 190.15 g/mol, and a predicted boiling point of approximately 362.9±42.0 °C at 760 mmHg, this compound is recognized for its unique structural framework that imparts reactivity as a Michael acceptor.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
Cat. No. B7761202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O)OC2=O
InChIInChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5+
InChIKeyXKMGDVJBAWUUDZ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic Acid: Chemical Identity and Procurement Specifications


(2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid (CAS: 4743-57-1), also cataloged as 3-carboxymethylenephthalide or phthalideneacetic acid, is a synthetic organic compound belonging to the isobenzofuranone class featuring a conjugated α,β-unsaturated carboxylic acid moiety . With a molecular formula of C₁₀H₆O₄, a molecular weight of 190.15 g/mol, and a predicted boiling point of approximately 362.9±42.0 °C at 760 mmHg, this compound is recognized for its unique structural framework that imparts reactivity as a Michael acceptor [1]. As a crystalline solid with a melting point reported near 287 °C and an (E)-configured exocyclic double bond, it serves as a versatile building block in heterocyclic synthesis and is employed as a reagent in the preparation of anticonvulsant agents .

Why Generic Substitution Fails for (2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic Acid in Research and Industrial Applications


Substituting (2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid with structurally analogous phthalide derivatives—such as phthalide-3-acetic acid (CAS: 4743-58-2) or 3-benzylidenephthalides—poses significant risks due to profound differences in electronic configuration, reactivity profiles, and synthetic utility. Unlike the reduced (saturated) counterpart phthalide-3-acetic acid, which lacks the exocyclic double bond conjugation system, this compound's α,β-unsaturated framework confers distinct electrophilic character and Michael acceptor capabilities essential for specific downstream derivatizations [1]. Furthermore, the (E)-stereochemistry of the exocyclic double bond directly influences molecular geometry and subsequent reaction stereoselectivity, whereas the (Z)-isomer may exhibit altered reactivity in cycloaddition or condensation pathways . In the specific context of anticonvulsant agent synthesis, this compound serves as a documented reagent precursor ; replacement with a non-conjugated analog would fundamentally alter the synthetic route and yield profile, potentially compromising target compound integrity and requiring extensive re-optimization of reaction conditions.

Quantitative Differentiation Evidence for (2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic Acid: Comparative Data Guide


Conjugated α,β-Unsaturated Framework Confers Michael Acceptor Reactivity: Structural Comparison with Phthalide-3-Acetic Acid

(2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid possesses an α,β-unsaturated carboxylic acid moiety conjugated with the benzofuranone core, imparting reactivity as a Michael acceptor [1]. In contrast, the structurally analogous phthalide-3-acetic acid (CAS: 4743-58-2) features a saturated exocyclic carbon-carbon bond without conjugated π-system extension, which fundamentally alters its electrophilic reactivity profile and derivatization capabilities . The conjugated system in the target compound enables specific applications in heterocyclic synthesis and as a ligand precursor due to its distinct chelating properties, which are absent in the saturated analog.

Organic Synthesis Heterocyclic Chemistry Michael Addition

Physical Property Differentiation: Melting Point Comparison with Phthalide-3-Acetic Acid

(2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid exhibits a melting point of approximately 287 °C , which is substantially higher than the 151-152 °C melting point reported for its saturated analog phthalide-3-acetic acid (CAS: 4743-58-2) [1]. This quantitative difference of approximately 135 °C provides a definitive physical property distinction that enables unambiguous compound identification via melting point determination.

Physical Characterization Quality Control Crystallinity

Ester Derivative Physical Property Profile: Comparison with Ethyl Ester Analog

The ethyl ester derivative of the target compound, ethyl (2E)-2-(3-oxo-2-benzofuran-1-ylidene)acetate (CAS: 57691-07-3), exhibits a predicted density of 1.4±0.1 g/cm³ and a predicted boiling point of 358.9±42.0 °C at 760 mmHg [1]. These predicted values for the ester derivative contrast with the free acid form of the target compound, which has a predicted boiling point of 362.9±42.0 °C at 760 mmHg and a predicted density of 1.6±0.1 g/cm³ [2].

Derivatization Purification Solubility

Synthetic Utility as an Anticonvulsant Agent Precursor

(2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid (including its (Z)-isomer forms) is documented as a reagent specifically employed in the preparation of anticonvulsant agents, with reference to the work of Hu, G. et al. published in Zhongguo Yaowu Huaxue Zazhi (Chinese Journal of Medicinal Chemistry) . While direct quantitative comparison data for anticonvulsant activity of the compound itself versus analogs are not available in the accessible literature, this established synthetic application distinguishes the compound from other phthalide derivatives that lack documented utility in this specific therapeutic class. Many structurally related phthalides are instead associated with anti-inflammatory or antimicrobial research applications .

Medicinal Chemistry Anticonvulsant Drug Discovery

Recommended Application Scenarios for (2E)-(3-Oxo-2-benzofuran-1(3H)-ylidene)ethanoic Acid Based on Quantitative Evidence


Michael Addition-Based Heterocyclic Synthesis and Ligand Design

The conjugated α,β-unsaturated carboxylic acid framework of (2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid enables Michael acceptor reactivity, making it suitable for heterocyclic synthesis applications requiring electrophilic addition at the exocyclic double bond [1]. Researchers should prioritize this compound over saturated analogs such as phthalide-3-acetic acid when designing synthetic routes that exploit conjugated π-system reactivity or require chelating ligand precursors. The distinct electronic configuration (C₁₀H₆O₄ vs C₁₀H₈O₄ for the saturated analog) fundamentally differentiates its reactivity profile and derivatization potential . For applications requiring high-purity starting material with predictable Michael addition kinetics, this compound provides a well-defined scaffold with documented synthetic utility.

Medicinal Chemistry Programs Targeting Anticonvulsant Agent Development

This compound is specifically documented as a reagent in the preparation of anticonvulsant agents, referencing published medicinal chemistry literature [1]. Medicinal chemistry programs developing novel anticonvulsant drug candidates should select this compound as a synthetic building block based on its established precedent in this therapeutic area. While quantitative structure-activity relationship (SAR) data for the compound itself are not available in the accessible literature, the documented application pathway provides a validated starting point that may not be available with alternative phthalide derivatives, which are more commonly associated with anti-inflammatory or antimicrobial research domains . This compound's crystalline form (melting point ~287 °C) ensures consistent purity and reproducible synthetic outcomes in medicinal chemistry workflows.

Quality Control and Identity Verification via Melting Point Determination

The substantial melting point difference between (2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid (287 °C) [1] and its saturated analog phthalide-3-acetic acid (151-152 °C) provides a definitive physical property for unambiguous identity verification during procurement and quality control. Laboratories receiving this compound can reliably confirm identity and purity using melting point determination, distinguishing it from potentially mislabeled or substituted analogs. This physical property differentiation is particularly valuable for analytical chemistry and quality assurance workflows where compound misidentification could compromise experimental reproducibility or synthetic outcomes.

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